3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorobenzyl)thiophene-2-carboxamide
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Description
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorobenzyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H21ClFN3O3S2 and its molecular weight is 494. The purity is usually 95%.
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Mechanism of Action
Target of Action
A structurally similar compound, 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol, is known to be a selective h5-ht 1d antagonist . It displays 60-fold selectivity over h5-HT 1B and exhibits little or no affinity for a range of other receptor types .
Mode of Action
Based on the information about the structurally similar compound, it can be inferred that it might interact with its target receptor (possibly h5-ht 1d) and inhibit its function .
Biochemical Pathways
Given its potential role as an antagonist of the h5-ht 1d receptor, it might be involved in modulating serotonin signaling pathways .
Pharmacokinetics
A structurally similar compound, 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol, is known to have a melting point of 84-85°c . This could potentially influence its absorption and distribution characteristics.
Result of Action
Based on its potential role as a h5-ht 1d antagonist, it might lead to changes in serotonin signaling, which could have various downstream effects depending on the specific physiological context .
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O3S2/c23-17-2-1-3-19(14-17)26-9-11-27(12-10-26)32(29,30)20-8-13-31-21(20)22(28)25-15-16-4-6-18(24)7-5-16/h1-8,13-14H,9-12,15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFJPPIUTUHOQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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